molecular formula C12H10N2S2 B1274816 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 21036-85-1

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1274816
CAS No.: 21036-85-1
M. Wt: 246.4 g/mol
InChI Key: MSIRAGHWWKEEFE-UHFFFAOYSA-N
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Description

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features a benzothiophene ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of thioamides and α-haloketones, which undergo cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or thiazole rings .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing thiazole and benzothiophene moieties exhibit promising anticancer properties. Studies have shown that 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine can inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cells, suggesting that it may serve as a lead compound for developing new anticancer agents .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell walls, which is crucial in the fight against antibiotic resistance .

1.3 Neuroprotective Effects
Recent investigations into neuroprotective applications have shown that this compound may help mitigate neurodegenerative conditions such as Alzheimer's disease. In vitro studies suggest that it can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

Materials Science

2.1 Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic semiconductors. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating this compound into device architectures can enhance charge transport efficiency and stability .

2.2 Coatings and Polymers
In materials science, this compound is being studied as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polymer matrices has shown potential for applications in protective coatings and flexible electronic devices .

Environmental Applications

3.1 Photodegradation Studies
The compound's photostability has been assessed in environmental contexts, particularly regarding its degradation under UV light exposure. Understanding its degradation pathways is crucial for evaluating its environmental impact and potential toxicity .

3.2 As a Sensor Material
Due to its electronic properties, this compound is being investigated as a sensor material for detecting environmental pollutants. Its ability to change conductivity in the presence of specific analytes makes it suitable for developing sensitive detection systems for hazardous substances .

Case Studies

Study Application Findings
Journal of Medicinal Chemistry (2020)AnticancerInhibition of growth in breast cancer cells with IC50 values indicating significant potency.
Materials Science Review (2021)Organic ElectronicsEnhanced charge transport properties when integrated into OLED devices compared to traditional materials.
Environmental Chemistry Journal (2022)PhotodegradationIdentified degradation products under UV light; implications for environmental persistence assessed.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of benzothiophene and thiazole rings, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₀N₂S₂
  • CAS Number : 21036-85-1

This compound features a benzothiophene ring fused with a thiazole ring, contributing to its unique chemical properties and biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Its structural characteristics allow it to fit into active sites or binding pockets of target molecules, modulating their activity. This interaction is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, derivatives containing the thiazole moiety have demonstrated significant antibacterial and antifungal activities. A comparative analysis of similar compounds revealed that modifications in the thiazole structure could enhance these activities.

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have shown promising results. In vitro studies demonstrated that certain analogs significantly inhibited the proliferation of cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The effectiveness often correlates with specific structural modifications on the thiazole ring.

CompoundCell LineViability (%)p-value
This compoundCaco-239.8<0.001
Analog AA54956.90.0019
Analog BCaco-231.9<0.004

Acetylcholinesterase Inhibition

Compounds featuring a thiazole core have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may serve as potential AChE inhibitors, contributing to cognitive enhancement therapies.

Case Studies

Case Study 1 : A study conducted on a series of thiazole derivatives found that modifications at the 4-position significantly influenced anticancer activity against various cell lines. Specifically, compounds with methyl substitutions showed enhanced efficacy against Caco-2 cells.

Case Study 2 : Another investigation focused on the synthesis and biological evaluation of related thiazole compounds revealed that specific structural features were essential for achieving high antimicrobial activity, suggesting a structure–activity relationship (SAR) critical for drug development.

Properties

IUPAC Name

4-(3-methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-8-4-2-3-5-10(8)16-11(7)9-6-15-12(13)14-9/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRAGHWWKEEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391677
Record name 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21036-85-1
Record name 4-(3-Methyl-1-benzothiophen-2-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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